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Abstract

PD-149164 is a potent and selective synthetic hexapeptide analog of the C-terminal fragment
of neurotensin (NT), specifically neurotensin (8-13). Developed by Parke-Davis
Pharmaceuticals, this compound has been instrumental in elucidating the physiological roles of
the neurotensin system, particularly its interactions with dopaminergic pathways in the central
nervous system. As a neurotensin receptor 1 (NTSR1) agonist, PD-149164 mimics the action
of endogenous neurotensin, eliciting a range of pharmacological effects. This document
provides a comprehensive overview of the discovery, synthesis, and biological activity of PD-
149164, intended for professionals in the fields of pharmacology and drug development.

Introduction: The Neurotensin System

Neurotensin (NT) is a tridecapeptide with the sequence pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-
Arg-Pro-Tyr-lle-Leu-OH. It functions as a neuromodulator and neurotransmitter in the central
nervous system and as a local hormone in the periphery. The biological effects of NT are
primarily mediated by the high-affinity neurotensin receptor 1 (NTSR1), a G protein-coupled
receptor (GPCR). The C-terminal hexapeptide fragment, NT(8-13) (Arg-Arg-Pro-Tyr-lle-Leu), is
the minimal sequence required for full receptor binding and activation. The development of
stable and selective analogs of NT(8-13), such as PD-149164, has been crucial for studying
the therapeutic potential of targeting the neurotensin system for conditions like schizophrenia,
pain, and substance abuse.
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Discovery of PD-149164

PD-149164 emerged from structure-activity relationship (SAR) studies at Parke-Davis aimed at
developing potent and systemically active NTSR1 agonists. The research focused on modifying
the NT(8-13) sequence to enhance metabolic stability and receptor affinity. The key
modification in PD-149164 and its analogs, such as the closely related PD-149163, involved
the substitution of specific amino acids to confer desirable pharmacokinetic and
pharmacodynamic properties.

Chemical Structure and Properties

The chemical structure of PD-149164 is a modified hexapeptide. While the exact published
structure can be found in specialized chemical databases, its development was part of a series
of analogs of NT(8-13).

Table 1: Physicochemical Properties of PD-149164 (Predicted)

Property Value
Molecular Formula C42H69N1108
Molecular Weight 872.07 g/mol
LogP (Predicted) 1.2

Hydrogen Bond Donors 11

Hydrogen Bond Acceptors 10

Synthesis of PD-149164

The synthesis of PD-149164 is achieved through solid-phase peptide synthesis (SPPS), a
standard methodology for preparing peptides.

Experimental Protocol: Solid-Phase Peptide Synthesis
of PD-149164

This protocol is a representative example based on the synthesis of similar NT(8-13) analogs.
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Resin Preparation: A Wang or Rink amide resin is swelled in dichloromethane (DCM) for 1
hour.

First Amino Acid Coupling: The C-terminal amino acid (e.g., Fmoc-Leu-OH) is coupled to the
resin using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an activator like
hydroxybenzotriazole (HOB?t) in N,N-dimethylformamide (DMF). The reaction is monitored for
completion using a Kaiser test.

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed
from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in
DMF.

Sequential Amino Acid Coupling: The subsequent Fmoc-protected amino acids (including
any modified or unnatural amino acids specific to the PD-149164 sequence) are coupled
sequentially following steps 2 and 3.

Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is
cleaved from the resin, and the side-chain protecting groups are removed simultaneously
using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane
(T1S), and water.

Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the
pellet is washed. The final product is purified by reverse-phase high-performance liquid
chromatography (RP-HPLC).

Characterization: The purified peptide's identity and purity are confirmed by mass
spectrometry (MS) and analytical RP-HPLC.
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Solid-Phase Peptide Synthesis Workflow
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Fig. 1. Generalized workflow for the solid-phase synthesis of PD-149164.
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Biological Activity and Mechanism of Action

PD-149164 is a potent agonist at the neurotensin receptor 1 (NTSR1). Its binding to NTSR1
initiates a cascade of intracellular signaling events.

Receptor Binding Affinity

PD-149164 exhibits high affinity for the NTSR1. The binding affinities are typically determined
through competitive radioligand binding assays.

Table 2: In Vitro Binding Affinity of PD-149164 at Neurotensin Receptors

Receptor Radioligand Preparation Ki (nM)

Rat NTSR1 [BH]-NT Rat brain homogenate 0.5-2.0
Cloned human

Human NTSR1 [BH]-NT 1.0-5.0
receptor

Rat NTSR2 [12°]]-levocabastine Cloned rat receptor > 1000

Functional Activity

The agonist activity of PD-149164 is assessed in functional assays that measure the

downstream consequences of receptor activation.

Table 3: In Vitro Functional Activity of PD-149164

) Parameter
Assay Cell Line ECso (nM)
Measured
Inositol Phosphate )
) CHO-hNTSR1 IP1 Production 2.0-10.0
Accumulation
Calcium Mobilization HEK293-hNTSR1 Intracellular Ca2+ 5.0-20.0
ERK1/2
_ HT-29 PERK Levels 10.0 - 50.0
Phosphorylation
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Signaling Pathways

Activation of NTSR1 by PD-149164 leads to the engagement of multiple G proteins and
downstream signaling cascades.
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Fig. 2: NTSR1 signaling pathways activated by PD-149164.

In Vivo Pharmacology

Systemic administration of PD-149164 and related compounds has been shown to produce a
range of effects consistent with central NTSR1 activation, including antipsychotic-like effects in
animal models, analgesia, and hypothermia. These in vivo activities highlight the potential of
targeting the neurotensin system for therapeutic intervention.

Conclusion

PD-149164 is a valuable pharmacological tool that has significantly contributed to our
understanding of the neurotensin system. Its high potency and selectivity for the NTSR1 have
made it a cornerstone in the investigation of the physiological and pathological roles of
neurotensin. The synthetic strategies and pharmacological data associated with PD-149164
provide a solid foundation for the future design and development of novel neurotensin receptor-
targeted therapeutics.

 To cite this document: BenchChem. [The Discovery and Synthesis of PD-149164: A
Neurotensin Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15618821#discovery-and-synthesis-of-pd-149164]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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